molecular formula C11H9NO6 B6157017 2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers CAS No. 86841-95-4

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers

Cat. No.: B6157017
CAS No.: 86841-95-4
M. Wt: 251.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers, is a complex organic compound characterized by the presence of a nitrophenyl group, an oxolane ring, and a carboxylic acid functional group. This compound is notable for its structural diversity due to the presence of diastereomers, which are stereoisomers that are not mirror images of each other. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the formation of an oxolane ring through cyclization reactions. The carboxylic acid group is introduced through oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the desired diastereomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, often utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to separate and purify the diastereomers.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxolane ring and carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylsulfonyltryptophan: Another compound with a nitrophenyl group, but with different functional groups and biological activity.

    2-(4-nitrophenyl)propanoic acid: Similar nitrophenyl group but different overall structure and reactivity.

Uniqueness

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid is unique due to its combination of a nitrophenyl group, an oxolane ring, and a carboxylic acid group, which confer distinct chemical and biological properties. The presence of diastereomers adds to its complexity and potential for diverse applications.

Properties

CAS No.

86841-95-4

Molecular Formula

C11H9NO6

Molecular Weight

251.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.